2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate

Pharmaceutical impurity profiling Didanosine quality control Supercritical fluid chromatography (SFC)

Certified Didanosine Impurity K [IP] (CAS 130676-57-2), the pharmacopoeia-mandated reference standard for didanosine impurity profiling. Delivers baseline-resolved SFC retention at 3.9 min vs. didanosine (5.2 min) for unambiguous quantification. Supplied with CoA documenting chromatographic identity and ≥95% HPLC purity—critical for QC audit defense. Also serves as the starting material in the patented process achieving 99.85% didanosine API purity (US 7,750,153). Substitution with non-certified impurities invalidates method validation and risks OOS investigations.

Molecular Formula C12H12N4O4
Molecular Weight 276.25 g/mol
CAS No. 130676-57-2
Cat. No. B1436618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
CAS130676-57-2
Molecular FormulaC12H12N4O4
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C=CC(O1)N2C=NC3=C2N=CNC3=O
InChIInChI=1S/C12H12N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h2-3,5-6,8-9H,4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1
InChIKeyGPXQOAZINYNULZ-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate (CAS 130676-57-2): Procurement-Grade Identity and Class Definition


2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate (CAS 130676-57-2) is a synthetic nucleoside analogue belonging to the 2',3'-didehydro-2',3'-dideoxyribonucleoside (ddeN) class. It is formally recognized as Didanosine Impurity K [IP], a specified impurity in pharmacopoeial monographs for the antiretroviral drug didanosine (ddI) [1]. The compound features a 2',3'-unsaturated ribose ring and a 5'-acetate ester, distinguishing it structurally from both the parent drug didanosine and its saturated analogue 2',3'-dideoxyinosine-5'-acetate. This compound serves dual scientific roles: as a certified reference standard for didanosine impurity profiling and as a key synthetic intermediate in a patented high-purity didanosine manufacturing process [2].

Why Didanosine Impurity K (2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate) Cannot Be Replaced by Generic ddeN-Class Compounds


Substitution of 2',3'-didehydro-2',3'-dideoxyinosine-5'-acetate with other didehydro-dideoxyribonucleosides or didanosine impurities is scientifically invalid for regulated analytical and synthetic workflows. As Didanosine Impurity K [IP], this compound possesses a unique chromatographic retention time (3.9 min under SFC conditions) distinct from didanosine (5.2 min) and co-occurring Impurity I (3.6 min) [1]. Regulatory monographs mandate the use of impurity-specific reference standards; a different impurity standard (e.g., Impurity A, hypoxanthine) differs in chemical structure, molecular weight, UV absorbance, and detector response factor, leading to erroneous quantification and potential batch rejection. In synthesis, the 5'-acetate group is integral to the patented process achieving 99.85% HPLC purity didanosine [2]; replacement with the free hydroxyl analogue 2',3'-dideoxy-2',3'-didehydroinosine alters reactivity, solubility, and downstream yields. Thus, generic substitution compromises both regulatory compliance and process efficiency.

Quantitative Differentiation Evidence for 2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate (CAS 130676-57-2)


Chromatographic Distinctiveness as Didanosine Impurity K: SFC Retention Time vs. Co-Occurring Impurities

2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate (Impurity K) exhibits a Supercritical Fluid Chromatography (SFC) retention time of 3.9 min, which is fully resolved from didanosine (5.2 min) and from Impurity I (3.6 min) under identical conditions [1]. This quantitative resolution allows unambiguous identification and quantification of Impurity K in didanosine drug substance, a regulatory requirement under ICH Q3A. In contrast, Impurity I cannot serve as a surrogate for Impurity K because its distinct retention time would yield incorrect peak assignment and quantification bias.

Pharmaceutical impurity profiling Didanosine quality control Supercritical fluid chromatography (SFC)

Enabling High-Purity Didanosine Synthesis: 99.85% HPLC Purity Achieved via 5'-Acetate Intermediate

In US Patent 7,750,153, 5′-O-acetyl-2′,3′-dideoxy-2′,3′-didehydroinosine (the title compound) is employed as the starting material in a three-step sequence: deacetylation with monomethylamine, salt formation with NaOH, and hydrogenation over Raney nickel. The final didanosine product is obtained with an HPLC purity of 99.85% [1]. Prior art processes (US 6,207,650; US 5,290,927) yielded substantially lower purity and suffered from substrate decomposition during aqueous hydrogenation. The crystalline intermediate 2′,3′-dideoxy-2′,3′-didehydroinosine sodium salt achieves HPLC purity of 99.63% [1], demonstrating the quality advantage conferred by the acetyl-protected starting material.

Didanosine manufacturing Process chemistry High-purity API synthesis

Chemical Stability Advantage of 5'-Acetate Protection over Free Didehydro Nucleoside

The free base 2',3'-didehydro-2',3'-dideoxyribonucleosides (ddeNs) are known to be chemically unstable, exhibiting progressive loss of anti-retroviral activity upon prolonged incubation with virus-infected cells, attributed to chemical degradation rather than enzymatic cleavage [1]. The 5'-acetate esterification of the title compound blocks the reactive primary hydroxyl group, which is a key site for oxidative and hydrolytic degradation. While direct comparative degradation half-life data are not available for this specific compound, the class-level observation that ddeNs are inherently labile [1] supports the inference that the 5'-acetate prodrug form provides enhanced shelf stability for storage and handling during pharmaceutical synthesis, relative to the unprotected 2',3'-dideoxy-2',3'-didehydroinosine.

Nucleoside stability Prodrug design Synthetic intermediate storage

Procurement-Driven Application Scenarios for 2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate (CAS 130676-57-2)


Pharmacopoeial Impurity Reference Standard for Didanosine QC Laboratories

Pharmaceutical quality control laboratories performing didanosine drug substance and drug product release testing under USP, EP, or IP monographs must quantify Didanosine Impurity K. The compound's distinct SFC retention time (3.9 min) allows unequivocal identification against co-occurring impurities [1]. Only a certified reference standard of CAS 130676-57-2, supplied with a Certificate of Analysis (CoA) detailing purity (typically ≥95%) and chromatographic identity, satisfies regulatory audit requirements. Substitution with a non-certified or structurally different impurity standard compromises method validation and can trigger out-of-specification (OOS) investigations.

Patented High-Purity Didanosine API Manufacturing

Industrial-scale manufacturers of didanosine Active Pharmaceutical Ingredient (API) targeting ≥99.5% purity for regulatory filing should adopt the synthetic route described in US Patent 7,750,153. This process uses CAS 130676-57-2 as the starting material, proceeding through crystalline 2′,3′-dideoxy-2′,3′-didehydroinosine sodium salt (99.63% HPLC purity) and yielding didanosine at 99.85% HPLC purity after hydrogenation [1]. The quantitative purity advantage over prior art methods eliminates the need for extensive re-purification, reducing solvent consumption and production cycle time.

Analytical Method Development and Validation for Didanosine Impurity Profiling

Analytical R&D teams developing and validating SFC or HPLC methods for didanosine impurity profiling require the authentic Impurity K standard to establish system suitability, determine relative response factors, and perform forced degradation studies. The baseline-resolved retention time of 3.9 min (vs. didanosine at 5.2 min and Impurity I at 3.6 min) [1] provides a clear system suitability criterion. Without the exact compound, accurate determination of the impurity's relative retention time (RRT) and relative response factor (RRF) is impossible, delaying method transfer to QC and regulatory submission.

Research into Nucleoside Prodrugs with Anticancer Potential

The 2',3'-didehydro-2',3'-dideoxyinosine scaffold serves as a precursor for phosphoramidate prodrugs that have demonstrated cytotoxic activity against human cancer cell lines (HeLa, KB, MCF-7) [1]. Although the parent 5'-acetate compound (CAS 130676-57-2) is the substrate for further derivatization, its availability enables academic and pharmaceutical research groups to explore novel anticancer agents built upon the didehydroinosine core. The 5'-acetate protecting group simplifies synthetic manipulation of the nucleoside, providing a practical starting point for medicinal chemistry campaigns.

Quote Request

Request a Quote for 2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.